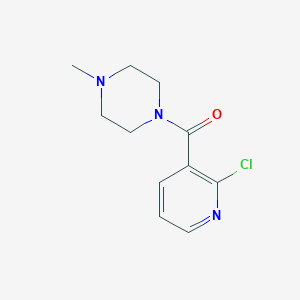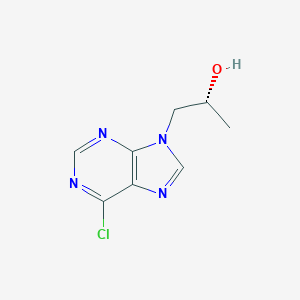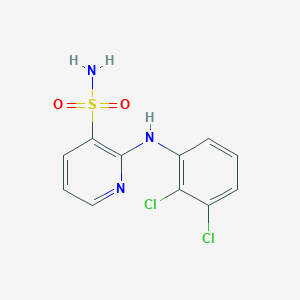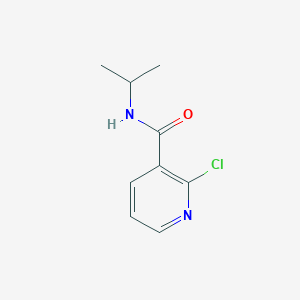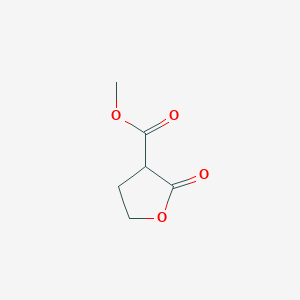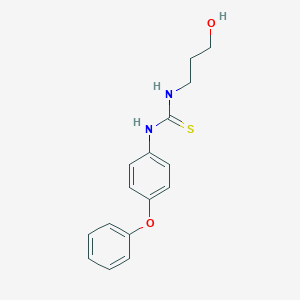
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, the compound has been shown to improve glucose homeostasis in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent analogs of the compound that have improved pharmacokinetic properties. Finally, more studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound's mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways involved in inflammation, cancer, and diabetes. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and developing more potent analogs of the compound.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxybenzoyl isothiocyanate with 3-hydroxypropylamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is obtained after purification by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo in various animal models of diseases.
Propriétés
Numéro CAS |
5841-10-1 |
|---|---|
Nom du produit |
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2O2S/c19-12-4-11-17-16(21)18-13-7-9-15(10-8-13)20-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-12H2,(H2,17,18,21) |
Clé InChI |
KBHXRCZQSVKLNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





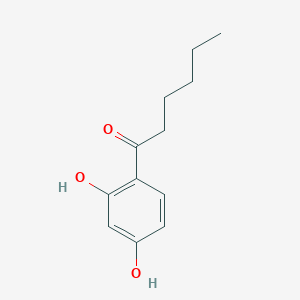
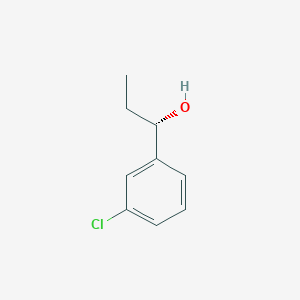
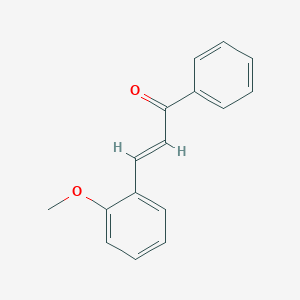
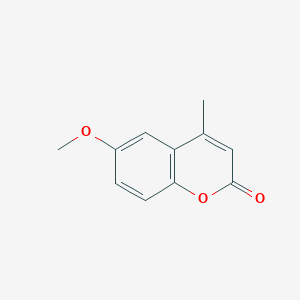
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

